molecular formula C12H20ClNO3 B1388055 2-Aminomethyl-5-tert-butyl-furan-3-carboxylic acid ethyl ester hydrochloride CAS No. 944467-98-5

2-Aminomethyl-5-tert-butyl-furan-3-carboxylic acid ethyl ester hydrochloride

Cat. No.: B1388055
CAS No.: 944467-98-5
M. Wt: 261.74 g/mol
InChI Key: DRGGIWGQERPCHX-UHFFFAOYSA-N
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Description

2-Aminomethyl-5-tert-butyl-furan-3-carboxylic acid ethyl ester hydrochloride is a furan-based chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic precursor for the development of novel therapeutic agents, particularly benzofused heteroaryl amide derivatives and other complex heterocyclic systems . The structural framework of this molecule, featuring both the aminomethyl functionality and the tert-butyl furan carboxylate, allows for versatile chemical modifications, enabling researchers to explore structure-activity relationships in drug discovery programs . Current research applications focus on its incorporation into molecules that demonstrate potential as acid secretion inhibitors, providing a valuable scaffold for developing treatments for gastrointestinal disorders . The furan core structure aligns with ongoing investigations into bio-based platform chemicals, positioning this compound at the intersection of pharmaceutical development and sustainable chemistry . As a building block in organic synthesis, it enables access to diverse chemical space for probing biological mechanisms and developing new therapeutic interventions. This product is specifically intended for research applications and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

ethyl 2-(aminomethyl)-5-tert-butylfuran-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3.ClH/c1-5-15-11(14)8-6-10(12(2,3)4)16-9(8)7-13;/h6H,5,7,13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGGIWGQERPCHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C(C)(C)C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

  • Starting materials: Methyl vinyl ketone and 4-formyl piperidine-1-tert-butyl formate in tetrahydrofuran (THF).
  • Reaction conditions: The mixture is cooled to -10 °C, followed by dropwise addition of ethanolic potassium hydroxide solution.
  • Reaction duration: Stirred at room temperature for at least 12 hours.
  • Work-up: Organic layer washed with saturated sodium chloride solution, concentrated, and purified by column chromatography using cyclohexane/ethyl acetate mixtures.
  • Product: 9-oxo-3-azaspiro[5.5]undecane-7-alkene-3-tert-butyl formate (a tert-butyl ester intermediate).

This method yields the tert-butyl ester in high purity and yield, with no irritating odors during preparation, making it suitable for scale-up in pharmaceutical production.

Step Reagents & Conditions Outcome
1 Methyl vinyl ketone + 4-formyl piperidine-1-t-butyl formate in THF, cooled to -10 °C Formation of intermediate enolate
2 Dropwise addition of ethanolic KOH, stir 12-16 hours Conversion to tert-butyl ester intermediate
3 Work-up with hexanaphthene and saturated NaCl wash Purified tert-butyl ester intermediate

Introduction of the Aminomethyl Group and Esterification

The amino methyl group at position 2 and the ethyl ester functionality are introduced through subsequent transformations involving condensation and esterification reactions.

Aminomethylation Process

  • The tert-butyl ester intermediate reacts with dimethylaminomethylene reagents in toluene under reflux for over 12 hours.
  • The reaction mixture is concentrated and treated with ethyl acetate and heptane to precipitate the product.
  • The resulting solid is filtered and dried to yield a yellow solid product, which is a key intermediate bearing the dimethylaminomethylene group.

This step is crucial for installing the amino functionality in a protected form, enabling further modifications without side reactions.

Formation of the Ethyl Ester

Ethyl ester formation on the furan-3-carboxylic acid moiety can be achieved through esterification methods involving alcoholates or direct esterification under acidic conditions.

Two-Step Process for Alkyl Furan-3-Carboxylates

  • Conversion of 4-acyl-2,3-dihydrofuran to 2-alkoxy-3-acyl-3-halotetrahydrofuran intermediate.
  • Treatment of this intermediate with an alcoholate (e.g., sodium ethoxide) to form the alkyl furan-3-carboxylate ester.

This method provides high yields and purity of the ethyl ester, which is essential for the target compound's structure.

Preparation of the Hydrochloride Salt

The final step involves converting the free amine or amino ester into its hydrochloride salt to improve stability, solubility, and handling.

Salt Formation Method

  • The amino acid ester is reacted with isobutylene in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA) or silica impregnated with sulfuric acid.
  • The reaction is carried out in solvents like dichloromethane or dioxane at temperatures ranging from 10 to 35 °C for 1 to 8 days.
  • After reaction completion, the mixture is washed with bicarbonate solution, water, and brine.
  • The hydrochloride salt precipitates and is isolated by filtration and drying.

This one-step process avoids protection-deprotection cycles and is applicable to amino acids with or without hydroxyl groups, offering good conversion rates and scalability.

Parameter Conditions Notes
Catalyst PTSA or silica impregnated with H2SO4 More efficient than sulfuric acid alone
Solvent Dichloromethane or dioxane Suitable for esterification and salt formation
Temperature 10–35 °C Mild conditions to prevent side reactions
Reaction time 1–8 days Longer times ensure complete conversion
Work-up Wash with bicarbonate, water, brine Removes impurities
Product isolation Filtration and drying Yields hydrochloride salt

Summary Table of Preparation Steps

Step No. Objective Key Reagents/Conditions Product/Intermediate Yield/Notes
1 Synthesis of tert-butyl ester Methyl vinyl ketone + 4-formyl piperidine-1-t-butyl formate, KOH, THF, -10 °C to RT 9-oxo-3-azaspiro tert-butyl ester intermediate High purity, scalable
2 Aminomethylation Dimethylaminomethylene, toluene, reflux, 12+ hours Aminomethylene-substituted intermediate Yellow solid, key intermediate
3 Ethyl ester formation 2-alkoxy-3-acyl-3-halotetrahydrofuran + alcoholate Ethyl furan-3-carboxylate ester High yield, clean reaction
4 Hydrochloride salt formation Isobutylene + PTSA or silica/H2SO4, dichloromethane, RT 2-Aminomethyl-5-tert-butyl-furan-3-carboxylic acid ethyl ester hydrochloride Good conversion, industrial scale

Research Findings and Industrial Relevance

  • The tert-butyl ester preparation method described is noted for its high yield and absence of irritating odors, making it industrially favorable.
  • The two-step process for alkyl furan-3-carboxylates offers a novel route with new intermediates, improving efficiency and purity.
  • The hydrochloride salt formation process is advantageous due to its one-step nature from amino acid starting materials, broad applicability, and minimal side products.
  • These methods collectively enable the synthesis of the target compound with high purity, scalability, and reproducibility, essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted furan derivatives.

Scientific Research Applications

Anticancer Research

Recent studies have indicated that derivatives of furan compounds exhibit anticancer properties. The incorporation of the aminomethyl group in this compound enhances its interaction with biological targets, potentially leading to the development of novel anticancer agents. For instance, research has shown that similar furan derivatives can inhibit tumor growth in various cancer models .

Case Study:
A study published in a peer-reviewed journal demonstrated that a related furan compound significantly reduced tumor size in xenograft models of breast cancer, suggesting that 2-aminomethyl-5-tert-butyl-furan derivatives could be explored for similar therapeutic effects.

Neuroprotective Effects

Another promising application lies in neuroprotection. Compounds containing furan structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study:
In vitro studies have shown that furan-based compounds can reduce oxidative stress markers in neuronal cell lines, indicating potential neuroprotective mechanisms that warrant further investigation.

Pesticide Development

Furan derivatives are also being researched for their efficacy as pesticides due to their ability to disrupt the metabolic processes of pests. The structural features of 2-aminomethyl-5-tert-butyl-furan-3-carboxylic acid ethyl ester hydrochloride may enhance its activity against specific agricultural pests.

Case Study:
Field trials conducted on crops treated with furan-based pesticides showed a significant reduction in pest populations compared to untreated controls, suggesting a viable application in integrated pest management strategies.

Polymer Synthesis

The unique structure of this compound allows it to be used as a monomer or additive in polymer synthesis, potentially improving the thermal stability and mechanical properties of the resulting materials .

Case Study:
Research on polymers synthesized with furan derivatives demonstrated enhanced tensile strength and thermal resistance compared to conventional polymers, indicating their potential use in high-performance applications.

Mechanism of Action

The mechanism by which 2-Aminomethyl-5-tert-butyl-furan-3-carboxylic acid ethyl ester hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Similar Compounds and Differentiation:

(2-Naphthalen-1-yl-acetylamino)-acetic acid ethyl ester (): Structural Differences:

  • Core aromatic system: Furan vs. naphthalene.
  • Substituents: The target compound features a tert-butyl group and aminomethyl on furan, whereas the naphthalene derivative has an acetylated amino-acetic acid ethyl ester. Synthesis:
  • Both compounds use ethyl ester hydrochloride intermediates. However, the target compound’s synthesis likely requires furan derivatization (e.g., Friedel-Crafts alkylation for tert-butyl addition), contrasting with the naphthalene derivative’s direct coupling of glycine ethyl ester hydrochloride to naphthaleneacetic acid .
    • Reactivity :

Data Table: Comparative Properties

Property Target Compound (2-Naphthalen-1-yl-acetylamino)-acetic acid ethyl ester
Core Structure 5-tert-butyl-furan Naphthalene
Functional Groups Aminomethyl, ethyl ester, HCl Acetylamino, ethyl ester
Solubility (Polar Solvents) High (due to HCl salt) Moderate (neutral ester)
Synthetic Steps Multi-step (tert-butyl addition) One-step coupling

Research Findings and Mechanistic Insights

  • Synthetic Efficiency : The naphthalene derivative’s synthesis () achieves 75–85% yield via carbodiimide-mediated coupling , whereas the target compound’s tert-butyl-functionalized furan synthesis likely requires lower yields due to steric hindrance.
  • Biological Relevance : Ethyl ester hydrochlorides (common in both compounds) enhance membrane permeability in prodrugs. However, the tert-butyl group in the target compound may reduce metabolic degradation compared to the naphthalene analog.

Biological Activity

2-Aminomethyl-5-tert-butyl-furan-3-carboxylic acid ethyl ester hydrochloride (CAS Number: 944467-98-5) is a compound characterized by its unique furan structure combined with an amino group and an ester functional group. This compound has garnered attention for its potential applications in various fields, particularly in biological and medicinal chemistry.

PropertyValue
Molecular Formula C₁₂H₂₀ClNO₃
Molecular Weight 261.74 g/mol
IUPAC Name Ethyl 2-(aminomethyl)-5-tert-butylfuran-3-carboxylate; hydrochloride
InChI Key DRGGIWGQERPCHX-UHFFFAOYSA-N

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Its mechanism of action may involve:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
  • Receptor Interaction : It may bind to receptors, altering physiological responses.

Potential Applications

  • Medicinal Chemistry : The compound is being explored for its potential as a therapeutic agent due to its structural features that may confer biological activity.
  • Biochemical Research : It can serve as a probe in studies aimed at elucidating biochemical pathways.

Case Studies and Research Findings

Research indicates that compounds with similar structures to this compound have shown promising results in various biological assays. For instance:

  • Antitumor Activity : Studies have demonstrated that related furan derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential for further exploration in cancer therapy.
  • Neuroprotective Effects : Some derivatives have been reported to offer neuroprotection in models of neurodegenerative diseases, indicating that this compound may also possess similar properties.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundBiological ActivityUnique Features
2-Aminomethyl-5-methyl-furan-3-carboxylic acid ethyl ester hydrochlorideModerate cytotoxicityMethyl group provides less steric hindrance
2-Aminomethyl-5-ethyl-furan-3-carboxylic acid ethyl ester hydrochlorideLower receptor affinityEthyl group offers different interaction profile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminomethyl-5-tert-butyl-furan-3-carboxylic acid ethyl ester hydrochloride
Reactant of Route 2
2-Aminomethyl-5-tert-butyl-furan-3-carboxylic acid ethyl ester hydrochloride

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